4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound that features a difluoroethoxy group attached to an indanone core
Preparation Methods
The synthesis of 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoroethoxy group to the indanone core. One common method is through the reaction of 2,3-dihydro-1H-inden-1-one with a difluoroethoxy reagent under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity to these targets, influencing various biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one include other indanone derivatives and difluoroethoxy-substituted compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example:
4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-indene: Similar structure but lacks the ketone group.
2,3-Dihydro-1H-inden-1-one: Lacks the difluoroethoxy group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of the difluoroethoxy group and the indanone core, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)6-15-10-3-1-2-7-8(10)4-5-9(7)14/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYYHHJSSVAMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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